Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the landscape of medicinal chemistry, Boc-2-amino-6-methylbenzoic acid (N-Boc-6-methylanthranilic acid) represents a critical "privileged scaffold" intermediate. Unlike simple anthranilic acid derivatives, the presence of the C6-methyl group introduces significant steric constraints. This steric bulk forces the carboxyl moiety out of planarity with the aromatic ring, creating a pre-organized conformation that is highly valuable for:
Peptidomimetics: Inducing
-turns or helical constraints in peptide backbones.
Heterocyclic Synthesis: Serving as a precursor for 1,4-benzodiazepines and quinazolinones (key pharmacophores in anxiolytics and kinase inhibitors).
Atropisomerism: The restricted rotation caused by the 6-methyl group can lead to axial chirality in downstream amides, a property increasingly exploited in modern drug design.
Critical Sourcing Note: While the parent compound (2-amino-6-methylbenzoic acid) is a commodity chemical, the N-Boc protected form is frequently not cataloged as a standalone stock item by major vendors due to its facile in-situ preparation and potential stability issues over long-term storage. This guide provides the definitive identifiers for the parent material and a validated protocol for generating the Boc-protected intermediate.
Chemical Identifiers & Properties
The following table distinguishes between the commercially available Precursor and the Target Intermediate . Researchers must avoid confusing the target with N-methyl derivatives (e.g., CAS 141871-02-5), which are structurally distinct.
Technical Deep Dive: Steric & Electronic Implications
The "Ortho Effect" and Coupling Challenges
The 6-methyl group is not merely a substituent; it is a steric gatekeeper. In standard peptide coupling (e.g., using EDC/HOBt), the 6-methyl group hinders the approach of nucleophiles to the activated carboxylic acid.
Implication: Standard coupling times must be extended, or more potent coupling agents (e.g., HATU , PyBOP ) are required.
Acid Chloride Route: For difficult couplings, converting the Boc-2-amino-6-methylbenzoic acid to its acid chloride (using Ghosez's reagent or oxalyl chloride/DMF) is often necessary, though care must be taken to avoid N-carboxyanhydride (NCA) formation.
Cyclization Tendencies
The proximity of the N-Boc amine and the carboxylic acid, combined with the 6-methyl steric pressure, makes this molecule prone to cyclization into benzoxazinones upon activation. While this is a desired pathway for quinazolinone synthesis, it is a common side reaction when attempting linear amide coupling.
Validated Synthesis Protocol
Objective: Synthesis of Boc-2-amino-6-methylbenzoic acid from CAS 4389-50-8.
Scale: 10 mmol basis.
Base: NaOH (1M aqueous solution) or Triethylamine (
).
Solvent: 1,4-Dioxane / Water (1:1 v/v) or THF / Water.
Step-by-Step Workflow
Dissolution: In a 100 mL round-bottom flask, suspend 2-amino-6-methylbenzoic acid (10 mmol) in 1,4-dioxane (20 mL) and water (20 mL).
Basification: Add NaOH (1M, 22 mL) or
(2.0 equiv) to solubilize the amino acid and adjust pH to >10. The solution should become clear (yellowish).
Protection: Cool the mixture to 0°C in an ice bath. Add
(1.1 equiv) dropwise (dissolved in minimal dioxane if solid).
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The starting amine spot should disappear.
Workup (Critical Step):
Evaporate the organic solvent (dioxane) under reduced pressure.
Dilute the remaining aqueous residue with water (20 mL) and wash with Diethyl Ether (
, 2 x 20 mL) to remove unreacted and non-acidic impurities.
Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl or citric acid solution to pH ~3. Caution: Rapid acidification can cause occlusion of impurities.
Precipitation: The product typically precipitates as a white solid.
Isolation: Extract the cloudy acidic mixture with Ethyl Acetate (3 x 30 mL). Combine organics, dry over
, filter, and concentrate.
Purification: Recrystallization from Hexane/Ethyl Acetate is preferred over column chromatography to avoid Boc-deprotection on acidic silica.
Visualizations
Synthesis & Activation Logic
The following diagram illustrates the synthesis flow and the bifurcation point where the molecule can either form a peptide bond or cyclize—a critical decision point in experimental design.
Caption: Synthesis workflow showing the transformation of the commodity precursor (CAS 4389-50-8) into the target scaffold and its divergent reactivity pathways.
Structural Application in Drug Design
This diagram details how the 6-methyl scaffold restricts conformational freedom, leading to bioactive geometries.
Caption: Mechanistic impact of the 6-methyl group on downstream medicinal chemistry applications.
References
Sigma-Aldrich. 2-Amino-6-methylbenzoic acid (CAS 4389-50-8) Product Specification. Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151210: 2-Amino-6-methylbenzoic acid. Retrieved from
Zhang, Q., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. PMC. Retrieved from
Chem-Impex International. 2-Amino-6-methylbenzoic acid Applications in Pharmaceutical Development. Retrieved from
BenchChem. Troubleshooting Synthesis of Anthranilic Acid Derivatives. Retrieved from
Disclaimer: This guide is intended for research purposes only. All synthesis procedures should be conducted in a properly equipped laboratory by qualified personnel.
Exploratory
Safety Data Sheet (SDS) & Technical Handling Guide: Boc-Protected Anthranilic Acids
Revision: 2.0 (Technical Whitepaper Edition) Target Audience: Medicinal Chemists, Process Chemists, and HSE Officers. Part 1: Introduction & Chemical Context N-Boc-anthranilic acid (2-((tert-butoxycarbonyl)amino)benzoic...
Author: BenchChem Technical Support Team. Date: February 2026
Date of Issue: October 26, 2023
Revision: 2.0 (Technical Whitepaper Edition)
Target Audience: Medicinal Chemists, Process Chemists, and HSE Officers.
Part 1: Introduction & Chemical Context
N-Boc-anthranilic acid (2-((tert-butoxycarbonyl)amino)benzoic acid) is a critical intermediate in the synthesis of quinazolinones, benzodiazepines, and other privileged medicinal scaffolds. Unlike standard
-amino acids, the ortho-amino benzoic acid structure presents unique stability and reactivity challenges. The proximity of the carboxylic acid to the carbamate creates a microenvironment prone to intramolecular cyclization (forming isatoic anhydride derivatives) and autocatalytic deprotection.
This guide synthesizes standard safety data with "in-the-fume-hood" operational wisdom to ensure both personnel safety and compound integrity.
Part 2: Hazard Identification & Safety Profile
Core Hazard Classification (GHS)
While often classified under generic "Irritant" codes due to limited toxicological testing compared to commodity chemicals, the functional groups dictate the following precautionary profile.
Hazard Category
GHS Code
Hazard Statement
Mechanistic Insight
Skin Irritation
H315
Causes skin irritation.
Acidic functionality (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) combined with lipophilic Boc group enhances dermal penetration.
Eye Irritation
H319
Causes serious eye irritation.
Crystalline dust is abrasive and acidic; high risk of corneal opacity if untreated.
STOT - SE
H335
May cause respiratory irritation.
Fine dust inhalation triggers mucosal inflammation.
Thermal Instability
N/A
Risk of vessel over-pressurization.
CRITICAL: Boc groups thermally decompose >150°C (or lower with acid catalysis) to release isobutene gas and .
The "Hidden" Hazard: Thermal Decomposition
Unlike standard reagents, Boc-anthranilic acids carry a latent pressure hazard. The decomposition is non-reversible and volume-expanding.
Figure 1: Thermal decomposition pathway. Note that 1 mole of solid yields 2 moles of gas, creating rapid pressure buildup in sealed vials.
Part 3: Handling, Storage & Stability[2][3][4]
Storage Protocols
Temperature: Store at 2–8°C . While stable at room temperature for weeks, months of storage at RT can lead to slow decarboxylation or Boc-cleavage due to trace internal acidity.
Atmosphere: Store under inert gas (
or ). Moisture can hydrolyze the Boc group over time if trace acid is present.
Container: Amber glass is preferred. Avoid metal containers which may act as Lewis acids.
Operational Handling
Solubility: Soluble in DCM, EtOAc, DMSO. Poorly soluble in water (unless pH > 7).
Incompatibility:
Strong Acids (TFA, HCl): Instant removal of protecting group.
Strong Bases: Forms salts; prolonged exposure to strong hydroxide can hydrolyze the ester linkage.
Heat: Do not reflux in high-boiling solvents without monitoring gas evolution.
Part 4: Technical Workflow – Synthesis & Purification
The synthesis of N-Boc-anthranilic acid is deceptively simple. The challenge lies in the workup . If you acidify the aqueous layer too aggressively to precipitate the product, you risk cleaving the Boc group you just installed.
Optimized Protocol (Self-Validating)
Reagents: Anthranilic acid (1.0 eq),
(1.1 eq), NaOH (2.5 eq), Water/Dioxane (1:1).
Dissolution: Dissolve anthranilic acid in
/Water. The solution should be clear (formation of sodium anthranilate).
Addition: Add
in Dioxane. Stir at RT for 12–18 hours.
Validation: Monitor by TLC (EtOAc:Hexane). The starting material (free amine) is fluorescent and polar; the product is less polar.
Workup (The Critical Step):
Wash the basic solution with Ether to remove unreacted
.
Cool to 0°C.
Slowly acidify with 1M
or citric acid (avoid concentrated HCl).
Target pH: 3.5 – 4.0.
Why? Going to pH 1.0 increases the rate of Boc cleavage. pH 4.0 is sufficient to protonate the carboxylic acid (
) causing precipitation, without stripping the Boc.
Workup Logic Diagram
Figure 2: pH-dependent workup logic. Maintaining pH 3–4 is the "Sweet Spot" for yield vs. stability.
Part 5: Emergency Response
First Aid
Eye Contact: Rinse immediately with water for 15 minutes.[1] Note: N-Boc-anthranilic acid is solid; particles trapped under the eyelid cause mechanical abrasion + chemical irritation.
Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (increases absorption).
Inhalation: Move to fresh air. If wheezing occurs, medical attention is required (potential sensitization).
Spill Cleanup
Isolate: Evacuate immediate area if dust is airborne.
Conformational Constraints Introduced by 6-Methyl Substitution in Anthranilic Acid Derivatives
The following technical guide details the conformational constraints, synthetic pathways, and pharmacological implications of 6-methyl substitution in anthranilic acid derivatives. Technical Guide for Medicinal Chemists...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the conformational constraints, synthetic pathways, and pharmacological implications of 6-methyl substitution in anthranilic acid derivatives.
Technical Guide for Medicinal Chemists and Structural Biologists
Executive Summary: The "Orthogonal Lock" Effect
In medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) scaffold is a privileged structure found in NSAIDs (fenamates), kinase inhibitors, and GPCR ligands.[1] While substitution at the 3-, 4-, and 5-positions primarily affects electronic distribution and lipophilicity, substitution at the 6-position (ortho to the carboxylate) introduces a profound steric constraint.[1][2]
The introduction of a methyl group at C6 creates a "sandwiched" environment for the carboxyl (or amide/ester) moiety between the C2-amino group and the C6-methyl group. This steric pressure, often quantified as A(1,[1]3) strain , forces the carbonyl group out of coplanarity with the phenyl ring. This "orthogonal lock" restricts the conformational ensemble of the molecule, pre-organizing it for binding pockets that require a twisted geometry and reducing the entropic penalty of binding.
Structural Mechanics and Conformational Analysis
Numbering and Steric Environment
To ensure precision, the standard numbering for the anthranilic acid core is used:
In the unsubstituted parent (anthranilic acid), the molecule is planar due to:
Resonance conjugation between the amine lone pair, the phenyl ring, and the electron-withdrawing carbonyl.[1]
A strong intramolecular hydrogen bond (IMHB) between the amine N-H and the carbonyl oxygen.[1]
The 6-Methyl Perturbation
Introducing a methyl group at C6 disrupts this planarity through severe steric repulsion.[1]
Planar Conformation (Disfavored): If the carbonyl remains coplanar, the carbonyl oxygen (or the substituent on the carbonyl) clashes with the van der Waals radius of the C6-methyl protons.
Twisted Conformation (Favored): To relieve this strain, the C1-C(carbonyl) bond rotates, twisting the carboxylate group roughly 60–90° out of the phenyl plane.[1]
This twist has two critical consequences:
Decoupling of Resonance: The carbonyl can no longer effectively conjugate with the phenyl ring, altering the electronic properties of the system (e.g., changing the pKa of the aniline nitrogen).
IMHB Modulation: While the classic planar 6-membered H-bond ring is distorted, the twisted conformation may still support a weaker H-bond or, more likely, expose the NH and CO groups as distinct hydrogen bond donors/acceptors for the protein target.[2]
Visualization of Conformational Energy
The following diagram illustrates the energy landscape shift caused by the 6-methyl group.
Figure 1: Conformational energy shift. The 6-methyl group destabilizes the planar state via steric clash, forcing the molecule into a twisted, often bioactive, minimum.
Synthetic Pathways[3]
Synthesizing 6-methylanthranilic acid derivatives requires navigating the steric crowding that defines their utility.[1] Direct electrophilic aromatic substitution on anthranilic acid usually occurs at C3 or C5 (para/ortho to the amine).[1] Therefore, the C6-methyl must be installed early or via specific precursors.[1]
Primary Route: Reduction of Nitro-Benzoic Precursors
The most robust method involves the hydrogenation of 2-methyl-6-nitrobenzoic acid .[1] This precursor is accessible via the oxidation of 2,6-dinitrotoluene or nitration of o-toluic acid.
Protocol:
Starting Material: 2-Methyl-6-nitrobenzoic acid (dissolved in MeOH or EtOH).[1]
Conditions: Hydrogen atmosphere (balloon or Parr shaker at 30 psi), RT, 2–4 hours.
Workup: Filter through Celite to remove Pd/C; concentrate filtrate.[1]
Yield: Typically >90% (Yellow crystalline solid).[1]
Synthetic Workflow Diagram[1]
Figure 2: Synthetic pathway from commercial precursors to the conformationally constrained scaffold.[1]
Pharmacological Implications[4][5][6][7][8][9]
The "Magic Methyl" Effect
The 6-methyl group is a classic example of the "Magic Methyl" effect, where a single methyl insertion dramatically alters potency (often >10-fold).[1]
Mechanism: By destabilizing the planar conformation that is energetically favorable in solution but unfavorable for binding, the 6-methyl group reduces the entropy loss required to fit into the enzyme active site.
Selectivity: The twisted conformation may prevent binding to off-target proteins that require a planar ligand.[1][2]
Case Study Applications
Insecticides (Ryanodine Receptor Modulators): While Chlorantraniliprole utilizes a 3-methyl group (ortho to the amine), the principle of ortho-substitution controlling the amide twist is central to the high affinity of this class.[1] 6-methyl analogs have been explored to fine-tune this twist for specific pest selectivity.[1]
GPCR Ligands: In the design of allosteric modulators, the 6-methyl constraint is used to lock the relative orientation of the "head" (carboxylic/amide) and "tail" (N-aryl) domains, ensuring the molecule fits into narrow hydrophobic clefts.
Data Summary: 6-H vs. 6-Me
Feature
Unsubstituted (6-H)
Substituted (6-Me)
C1-C2-C(O)-O Torsion
~0° (Planar)
~60-90° (Twisted)
Resonance
Strong (Aniline-Carbonyl)
Decoupled
Solubility (LogP)
Lower
Higher (Lipophilic + Non-planar)
Metabolic Stability
C6 is a potential oxidation site
C6 is blocked; Steric shield protects Amide
Experimental Validation Protocols
To verify the conformational lock in your specific derivative, use the following self-validating protocols:
NMR NOE Studies[1]
Objective: Confirm spatial proximity of the 6-Me group to the Carbonyl substituents.
Observation: Look for NOE enhancement of the amide N-H or the substituent on the amide nitrogen.[1]
Interpretation: Strong NOE indicates the amide is twisted towards the methyl (syn-like), while lack of NOE suggests it is twisted away or the distance is >5Å.[1]
X-Ray Crystallography[1]
Objective: Definitive proof of torsion angle.
Metric: Measure the torsion angle
(C2-C1-C(=O)-N).[1][2] A value near 90° confirms the orthogonal lock.[1]
References
Vertex AI Search. (2023).[1] The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health (PMC).[1] [Link]
Vertex AI Search. (2019).[1] Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology. [Link][1]
Vertex AI Search. (2017).[1] Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups. Chinese Chemical Letters. [Link]
Vertex AI Search. (2022).[1] Addressing Atropisomerism in the Development of Sotorasib. National Institutes of Health (PMC).[1] [Link]
The Ortho-Methyl Effect: A Comparative Analysis of Boc-2-amino-6-methylbenzoic Acid and Boc-2-aminobenzoic Acid in Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Substituted aminobenzoic acids are foundational scaffolds in modern drug discovery, serving as versatile building b...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminobenzoic acids are foundational scaffolds in modern drug discovery, serving as versatile building blocks for a wide range of therapeutic agents, from anti-inflammatory drugs to complex peptide mimetics.[1][2][3] The strategic placement of functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two closely related, yet distinct, building blocks: Boc-2-aminobenzoic acid and its C6-methylated analogue, Boc-2-amino-6-methylbenzoic acid .
The primary differentiator between these two molecules is the presence of a methyl group at the C6 position, ortho to the carboxylic acid. This seemingly minor structural modification introduces a significant steric and electronic phenomenon known as the "ortho effect," which has critical implications for synthetic strategy and molecular behavior.[4] As a Senior Application Scientist, this guide aims to move beyond a simple datasheet comparison, offering field-proven insights into the causality behind experimental choices and protocol design when working with these reagents.
Part 1: Structural and Physicochemical Divergence
The core difference originates from the steric clash induced by the C6-methyl group. This substituent forces the adjacent carboxylic acid and Boc-protected amino groups to twist out of the plane of the benzene ring.
Caption: Core chemical structures of the two building blocks.
This structural perturbation has a cascading effect on the molecule's properties, as summarized below.
Predicted: Lower than Boc-2-aminobenzoic acid (e.g., ~2.7 for unprotected analog)[10]
Ortho Effect : Steric hindrance twists the -COOH group out of the benzene ring's plane, inhibiting resonance stabilization of the acid form and thus increasing its acidity.[4]
Solubility
Soluble in many organic solvents.
Generally soluble in organic solvents, similar to its analog.[11]
The bulky Boc group dominates solubility characteristics in non-polar solvents for both molecules.
Part 2: The "Ortho Effect" in Action: Reactivity and Synthetic Strategy
The most significant practical differences emerge during chemical synthesis, particularly in reactions involving the carboxylic acid or the Boc-protected amine.
Impact on Amide Bond Formation
In drug development, these molecules are frequently used in amide coupling reactions, such as in peptide synthesis or the formation of bioactive small molecules.[5][6] Here, the steric hindrance of the C6-methyl group in Boc-2-amino-6-methylbenzoic acid presents a substantial kinetic barrier.
Caption: Comparative workflow for amide coupling reactions.
The non-planar arrangement of the carboxyl group in the methylated compound reduces its accessibility to the incoming nucleophile (the amine). Standard coupling reagents like EDC may be insufficient to drive the reaction to completion.
Expert Insight: For acylating an amine with Boc-2-amino-6-methylbenzoic acid, the choice of coupling reagent is paramount. One must shift from standard carbodiimides to more potent uronium/phosphonium salt-based reagents (e.g., HATU, HBTU, PyBOP) or convert the carboxylic acid to a more reactive intermediate like an acyl chloride. These more powerful reagents form highly activated esters that can overcome the steric barrier, albeit often requiring longer reaction times or elevated temperatures.
N-Boc Deprotection
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[] It is typically removed using strong acids like trifluoroacetic acid (TFA).
Caption: General workflow for Boc-group deprotection.
While the ortho-methyl group does not directly participate in the deprotection mechanism, its electronic and steric influence can subtly affect the stability of the carbocation intermediate formed during the process. However, in most practical scenarios, standard TFA/DCM conditions are effective for both substrates. The primary difference will lie in the properties and subsequent reactivity of the resulting free amine. The amine of 2-amino-6-methylbenzoic acid will be a weaker base compared to its unsubstituted counterpart due to steric inhibition of protonation, a related "ortho effect" phenomenon seen in anilines.[4]
Part 3: Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems, incorporating in-process controls.
Protocol 1: Comparative Amide Coupling to Benzylamine
This protocol highlights the necessary adjustments in methodology to account for the steric hindrance of the C6-methyl group.
Objective: To synthesize N-benzyl-2-(Boc-amino)benzamide and N-benzyl-2-(Boc-amino)-6-methylbenzamide.
Materials:
Boc-2-aminobenzoic acid
Boc-2-amino-6-methylbenzoic acid (or its unprotected precursor for subsequent Boc protection)
Setup: To a flame-dried round-bottom flask under N₂, add Boc-2-aminobenzoic acid (1.0 eq). Dissolve in anhydrous DMF (approx. 0.2 M).
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes. The solution should be clear.
Coupling: Add benzylamine (1.05 eq) dropwise.
Monitoring: Stir at room temperature. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
Setup: To a flame-dried round-bottom flask under N₂, add Boc-2-amino-6-methylbenzoic acid (1.0 eq). Dissolve in anhydrous DMF (approx. 0.2 M).
Activation: Add HATU (1.3 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.
Coupling: Add benzylamine (1.2 eq).
Monitoring: Stir at 50°C. Monitor the reaction progress by TLC or LC-MS. Expect significantly longer reaction times, potentially 18-24 hours. A significant amount of unreacted starting material may persist even after extended periods.
Workup & Purification: Follow the same procedure as Reaction A. Purification by flash chromatography is more likely to be required to separate the product from unreacted starting material.
Causality: The increased equivalents of HATU and base, along with thermal energy (50°C), are necessary to overcome the higher activation energy of the reaction for the methylated substrate. The steric bulk around the activated carboxyl group impedes the approach of the benzylamine nucleophile, thus slowing the rate of reaction.
Conclusion and Future Prospects
The choice between Boc-2-aminobenzoic acid and Boc-2-amino-6-methylbenzoic acid is a strategic decision in drug design and synthesis. The unsubstituted analog offers straightforward reactivity and is a reliable building block for constructing linear or flexible molecular architectures.[3][5]
Conversely, the C6-methylated version is a "conformationally-constraining" element. The steric strain it introduces can be strategically employed to lock a molecule into a specific three-dimensional shape, which can be crucial for enhancing binding affinity to a biological target or improving metabolic stability.[] Researchers leveraging this building block must be prepared to employ more forceful synthetic conditions and should anticipate challenges in achieving high yields. The reward for overcoming these hurdles is access to a unique chemical space where molecular conformation is pre-organized, a powerful tool in rational drug design.[]
References
Z. Pawelka, T. Kuc, "Solvation and steric hindrance in methyl-substituted benzoic acids," Journal of the Chemical Society, Perkin Transactions 2, 1984. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjffOu8rAQnpFnOIZTQt80NTv9eP3FrzFcm3V-8TpPgPP67CuJFwF7dV-yYRT_K2hhzFUYJYaGHQdN0sH4Gxnb2Xtqia7S1K6fwDqmvQergEPDJ-xnf4c5uMTxnsGDCLyTAfvQ8bHcggcS2Qv_UujF2GteBLdt64-iRQ==]
Z. Pawelka, T. Kuc, "Solvation and steric hindrance in methyl-substituted benzoic acids," Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Ebjf2ZkuJJV9gEN1h2IB8jiHczz8o7_l7NYZ6cHJLCCJAFhiihycjMvvpB6Eo2Ccde1EcLDLUJTFLJXn71fmz1n3dGVzkVPlJPT2TjGhBCIosFtQh-rddQjdlBY_D751vc8xdqZ3EuieDFCWpnx7844vls0HpsL2NqIglsZEomNgGzFUaT0a0uf-7HzEYilCRepoKO_8MfJrlXv50yO86wuQtLpqRe0srZNoQsFOSaV0Tia83fCisQ39khXWxlrZGO2sLm4tA7Y=]
Carl ROTH, "Boc-2-aminobenzoic acid, 1 g, CAS No. 68790-38-5," Carl ROTH GmbH + Co. KG. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERw5FCCTL23Rp7e22P4gfZDgDITA28yKKwCECUpfyQzMTdvRKR8E0m24T6EU-OOgNkGI6q5lwb5sbdbyfOGKJtI9BPp9JpunmGgj8092wLoDWHQ5Fst5jdSt7z4NY2Q1MyfFq0242oQ3GV7XsyU8OzSxNFWwTE-1VYx_3r5vFeTsajQI6I72qsuoXIP8Lz]
askIITians, "Do Ortho chloro benzoicacid show Ortho effect? Does methyl group only," askIITians. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8YieOIq8q2hJ1uFRYGGcQVyBXU_YReHyYcYIEH9bBke21Q4f6KZUJVfKt0Ainr0V911d3rMrqNy6Z0WzsrXjDX18R_g947tYqzjO2O-wwfTNyipPDi3RkVfo9g7E2JhZI0q3YwL5ym_mswo31GAON46Az_FIgSX3NU_NXxxgADzuRyg6DHy1jxkHnh0_FzjhTg_IIALqy4mttuCmupjtv5QRRyuEfpABOG_Q=]
A to Z Chemistry, "Ortho effect," WordPress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2YTCMaMXD5mPX1EXj2ZEZ7y3WaJSRXArkp-lmM7aAbylwFwHvZZoJmITHDT-XcLGkWQsNHQGfbXks3S3BtznkhD-naCUgHkz6qogc262n9Y0u2j51hwtRG0VvvAQXHc0qS_ZUHG0Wm-d0WEKnRKSJxXZ6u3x85zEeAng=]
Carl ROTH, "Boc-2-aminobenzoic acid, 10 g, CAS No. 68790-38-5," Carl ROTH GmbH + Co. KG. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqAB-2bgJSEbGPOLDqxOLYIf7U_XorpNcgVgK5g0MRF260bUt2ofo0yZTfRaEJFZqmCvD56ZMZ10eeBwbJ4zddILediAFOVaiqkHjLvAHVp4EiXJa1UvnMVQfXwhnafPiz7lKIbEgdq1iNdRGP6UxNt7wNM8Z_PboF8hp5exd1ZhXHpqPKI8agQj6NmHAp]
The Journal of Organic Chemistry, "Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle," American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlbkssp-cdH6BIp8qYQZAEjU4MXzY8NFGvAmV4Ru1kZ9KmZYfpo-6RW24CKaGng-mV6GIv8Rw_DuoCw1eOWJZQ5dd6fZVmorKpCG7RfMLZlfCuPgtRMRhmI_gjOpF7ycc-l4nSsHnyi-B3PY6mMeY=]
ACS Publications, "Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle," American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBLSGY0fgzPUIbKMtlz6_LCoL6Aw2_RB4AQs-JvhnRpTaZpacBZwhjpgk_K7-332z0pDktitwwbk4NVXm_UvNxqUxZe1TqNknNfZ1V1Pne-5aJWw478PwNIeplbbXdah7TZ3JNvgA6Fd4Xxw==]
Royal Society of Chemistry, "Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis," Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_3sIi1RzuZY4cizhi3M1LAleU6BSuzzGP14yFdRg-JxdQPjLDVGXYT3aFPmQ3kR7VrC5ClwxoNxGf_CBpj0phHWOkRAJSjSH9KnTHI38fvryE3qK9Mx09SsxkGdHAQDmyVBrfqtZYY6g4qfXSN_KOtTFG1k1A7hk=]
BenchChem, "The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applications and Protocols," BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8rJKxRNeGdOHvGgfyRszjzJdU9hlwWaTrLpnXBCV4EIBqW3LAiAnKhC8tbDr9EU7MSub_DW3BSVc93hbAXbdJ7jOlQeKMNd_PjPxeW-x5icfbIsZadzCOjMIVtfOppDI5Hs0wqL40_4UWgzWosR4nzEEhCMA6Nph-itkIujh4lSYz5hxR1j_FjSS3ysTLSz_8tgMkRwm59rjEqGv791vU7OQ884WjFYPipxHmFoR8vCh6GWVZ6igKtFgKc45GcYQ=]
Industrial Chemicals, "2-Amino-6-methylbenzoic Acid - Best Price for High Purity 98%," Industrial Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzNFleCXFs_Al1SmLiaMcBYPrTsNX9R6BERfV5W-uIiAzMFKw37kV6VRkEOj2HMGdk3Am8qSM0B32XVImQH78DawIHxSjTc_XGsb3y9wN7SxrmFG7JLmUfE1wozpu_BwPTUrupOgLUZEuZ9GcBA-a5QgK4Rfp8vXu3Tk9qJYmNuTW9w3JyaIdVrlA=]
A1 Clini Lab, "2-Aminobenzoic acid - 118-92-3, C7H7NO2, density, melting point, boiling point, structural formula, synthesis," A1 Clini Lab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrvA6YhIRx_HIbr62RenXyXbmnCXTQNYfmm93AEQyXz8zo0h-vURp-xSssZUchznG5d-I9TgODPUAs6SCH4gCKLSlPzm-5sxdmM6NBV8gvyaiLEVW48wbcTYHMOMdmYDK37SvU-DgN6so6C836V8_LWYvADKDDUiEqbQ==]
NIST, "Benzoic acid, 2-amino-," National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Mdc6hcKxK5rOqZGVxb-WTsopKi1a6RKylfgZvpY4LCCbTNYyE3FkZRpyhVDP4Mdfx6AGE7-BqsmxQ8ZQfXgHirIYnWhZqtjxlKRmps6DZ1Hl2LNKoxOVLLF7-CcCv6XFhoixozu_5k1C87WvoTH3kYJtuA==]
MDPI, "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications," MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHANuXqV6YdEMUa4W0TqKs_Aey3C_ot7OISPmnN0FB-HG0-8EZ8n2f6Z8qMQzabG1pyH_zed7sB88dDT660EijutwPyioJLw8oZEPU7avAsuSSeS09dmOL_qjUI8NdzMqWO4P4E]
PubMed, "Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents," National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNd4uO2LB00Ud8SZtsTF2rn3EJbSTQ14_LrxvqvpqJ7Jz-ZWh7ARloEsDe8eCzw_bG2JvrniNzUT9JWvp52pK6Q6KaHb7iTFlFlxwPE-UcBEPycoa04t2rvQgCeBV-RB5fMv26]
ChemSpider, "5-amino-2-methylbenzoic acid Properties," Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm5ZKwI1rqb4C5znxFw3QNQ6iXJPn70e7anxiPEB9NZM1BIofQulizH-2CES5rFbjmer7ETA7aeT5SMwt8HdquatlYfc1sQIPGJVZT4v3-m3XbhmJta2NzeQ0UT_3fQYIsltUBNOPBzesVplI5iRoydqFFLKtShrL9_PfsqW_7]
NIH, "Methyl 3-[(tert-butoxycarbonyl)amino]benzoate," National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzi_BohV2HAcSvc0BzByKsDZmGl-C-DkEoPbuHZjcxdeyFIHLNT7JVB6WAlDfDKdL2HUobWFMBB0_PllO_e7nVKJIeUXOpT7ELi4UFDX3hWotRhicdQLF975dB0M-XJGP1bVtM0d9zHfFlD3kY]
Apeptide, "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis," Apeptide Co., Ltd.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG81Bph87R_3UcwZRghzraLInge_Z-pafdRcMzV0snvdOu36GP4YeMZdNPmtZbQ64FJ8ZMwvtex7zaAs0M072Qo2VbQREQ7BDDhlJ0bn1g8erG-9WrIwbq9_aYyxLdIgjKbNfd6rO1NvuuldOqQneKx0e3pZKOn5xZVidruyc2trM0m4SwlCH5SP61ZckdHFh4vj7cyGxK64-U_ytTUJkNuvDEZlSsv_avk94z75sS0XsH4XYs=]
BOC Sciences, "Application of Organic Synthesis in New Drug Discovery," BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErCp4kREdpWDt7-5d3MdTj88RWjzZ5o8JN6YyEn-QPM7ix3_lVLjjm0p_dUIR09Sj_YMcIMlBTa3A9awAXTdb7UijT6maOsa2iQo4iMUjlcptoHY-798YJPjpvu10OT7xnp2RG7YV966MrwkClsDY1iKvqWCBJYTgWdDmCDe1L3wG3rBXRRc9VOvXKJR2RY4IsOLb5UDBW]
Oreate AI Blog, "Exploring 2-Aminobenzoic Acid: A Multifaceted Compound," Oreate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1xsVcJHLtd0er9xvFsbMQPVufbQlF4ubMRjjEjcYZNk3eEQH5tUt5jUzPjMozlZANCjx7CaERYElgpS65ZKlyEsoy_OO7Xa0EJQ3pPrE-eLS-w1wZArleUjpYlGLZty3yOmmSHsRriSZ49W-o2pZVPoeGFhCPwVAH19iBkSu9YW4_6oxYy1fK_r44ix85LDyMnqdCd1kQRV5seoBbJ-LvPQoqBOgxsYAi-G1be3w=]
Digital Commons at Buffalo State, "Synthesis of Library of N-t-boc Amino ester," Buffalo State College. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWQ0SFODNJc4v8T02Zv6gxAxU1b6mUUg0nzJEJ5D5Tb_3H67uxXs2WY_HQ8J-xxt1ZBO_o52eyCFP3w8ZdtNsYz7AJ7MYY3wQIqWqmdG8YbCZ6-nExeDWk21qbWWp8BmqTg8GxxuUjdGYZOn6RnL1y7KrySUPdLY8jbxICpOHvZWWZ1Fe2UHXiWZKyJ37vnWlhfYMWPw==]
NIST, "2-Amino-6-methylbenzoic acid," National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDixvteoYGe47ygNihrVo9HlHIcQ9XRRCVFVA33yuun7XWno41rbsbB-_ARHEgdTfJEf7gkPwz3CsGnxK7Qs88kY2vyDxq944NY6ZKQdCoo1YHRUghSxzlIlZrVZo7DjtyPqvQYp65yRseY5oxVO89]
PubMed, "Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review," National Library of Medicine. [https://vertexaisearch.cloud.google.
Application Note & Protocol: A Comprehensive Guide to the Solid-Phase Synthesis of Peptides Incorporating Boc-2-amino-6-methylbenzoic Acid
Abstract The incorporation of sterically hindered amino acids into peptide sequences is a formidable challenge in solid-phase peptide synthesis (SPPS). This guide provides a detailed protocol and in-depth scientific rati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The incorporation of sterically hindered amino acids into peptide sequences is a formidable challenge in solid-phase peptide synthesis (SPPS). This guide provides a detailed protocol and in-depth scientific rationale for the successful incorporation of Boc-2-amino-6-methylbenzoic acid, a sterically demanding aromatic amino acid, using Boc-based SPPS. We will explore the nuances of coupling this challenging building block, including the selection of optimal coupling reagents, reaction conditions, and monitoring techniques. Furthermore, this document will cover the essential steps of the Boc-SPPS workflow, from resin preparation to final peptide cleavage and deprotection, ensuring researchers and drug development professionals can confidently and efficiently synthesize peptides containing this unique residue.
Introduction: The Challenge of Steric Hindrance
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, has revolutionized the way peptides are created.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust method that involves the use of the acid-labile Boc group for temporary Nα-protection and typically benzyl-based protecting groups for side-chain protection.[2][3] While standard protocols are well-established for the 20 proteinogenic amino acids, the incorporation of non-canonical or sterically hindered residues presents significant synthetic hurdles.
Boc-2-amino-6-methylbenzoic acid is a prime example of such a challenge. The ortho-methyl group on the phenyl ring sterically encumbers the amino group, significantly reducing its nucleophilicity and hindering its approach to the activated carboxyl group of the growing peptide chain. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields of the desired peptide.[3] Overcoming this steric barrier requires a departure from standard coupling conditions and the adoption of more potent reagents and optimized protocols.
The Strategic Importance of 2-Amino-6-methylbenzoic Acid
The incorporation of constrained amino acids like 2-amino-6-methylbenzoic acid is of great interest in medicinal chemistry. The rigidity imparted by the aromatic ring and the steric bulk of the methyl group can induce specific conformations in the peptide backbone. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability by shielding the adjacent peptide bond from proteolytic degradation.
Experimental Overview: A Validating Workflow
The protocol detailed herein is designed to be a self-validating system. Each critical step includes checkpoints and explanations to ensure the researcher can anticipate challenges and make informed decisions. The overall workflow is depicted below.
Figure 1: A comprehensive workflow for Boc-SPPS incorporating a sterically hindered amino acid.
Materials and Reagents
Reagent
Grade
Supplier
Notes
Boc-2-amino-6-methylbenzoic acid
Synthesis Grade
Various
MBHA or PAM Resin
100-200 mesh
Various
Select based on desired C-terminus (amide or acid, respectively).
Dichloromethane (DCM)
Anhydrous, ACS Grade
Various
N,N-Dimethylformamide (DMF)
Anhydrous, ACS Grade
Various
Trifluoroacetic acid (TFA)
Reagent Grade
Various
Corrosive. Handle with care in a fume hood.
N,N-Diisopropylethylamine (DIPEA)
Reagent Grade
Various
HATU
≥98%
Various
Store under inert gas, desiccated.
PyAOP
≥98%
Various
Store under inert gas, desiccated.
Piperidine
Reagent Grade
Various
For removal of Fmoc groups if used for orthogonal protection.
Acetic Anhydride
Reagent Grade
Various
For capping unreacted amines.
Pyridine
Anhydrous
Various
For capping unreacted amines.
Hydrogen Fluoride (HF)
Anhydrous
Specialized Supplier
Extremely hazardous. Requires specialized apparatus and training.
Trifluoromethanesulfonic acid (TFMSA)
Reagent Grade
Various
A strong acid alternative to HF for cleavage.
Scavengers (e.g., anisole, thioanisole)
Reagent Grade
Various
Essential for cleavage to prevent side reactions.
Detailed Protocols
Resin Preparation and First Amino Acid Coupling
For this protocol, we will assume the synthesis of a peptide amide, and therefore utilize MBHA resin.[4]
Resin Swelling: Place the desired amount of MBHA resin in a reaction vessel. Wash and swell the resin with DCM for 30 minutes, followed by DMF for 30 minutes.
First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin using a standard protocol such as DCC/HOBt or HBTU.[4]
The Boc-SPPS Cycle for Standard Amino Acids
Each cycle of amino acid addition consists of deprotection, neutralization, and coupling steps.
Boc Deprotection:
Wash the resin with DCM (3x).
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
Treat the resin with 50% TFA in DCM for 20-30 minutes.[4]
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
Neutralization:
Treat the resin with 10% DIPEA in DMF for 2 minutes (2x).
Wash the resin with DMF (3x).
Coupling (Standard Amino Acid):
Use a standard coupling reagent like HBTU for routine couplings.
Dissolve 3 equivalents of the Boc-amino acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA.
Add the activation mixture to the resin and shake for 1-2 hours.
Wash the resin with DMF (3x) and DCM (3x).
Protocol for Incorporating Boc-2-amino-6-methylbenzoic Acid
This is the critical step that requires optimized conditions. Due to the severe steric hindrance, a highly potent coupling reagent and a "double coupling" strategy are recommended to drive the reaction to completion.[5][6][7][8]
Rationale for Reagent Choice:
Standard carbodiimide reagents (DCC, DIC) are often insufficient for sterically demanding couplings.[6] Uronium/aminium salts like HATU, or phosphonium salts like PyAOP, are significantly more effective because they form highly reactive OAt or Oxyma esters.[6][9][10][11] HATU is particularly advantageous due to its rapid kinetics and ability to suppress racemization.[12] PyAOP is also highly effective, especially for coupling N-methylated or other hindered amino acids.[10]
Figure 2: Activation and coupling mechanism using HATU for a sterically hindered amino acid.
Optimized Coupling Protocol:
Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as described in section 5.2.
First Coupling:
In a separate vessel, pre-activate 4 equivalents of Boc-2-amino-6-methylbenzoic acid with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 5 minutes.[13]
Add the activated mixture to the resin.
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended, or the temperature may be cautiously increased to 30-40°C.[9][14]
Washing: Wash the resin thoroughly with DMF (5x).
Monitoring the Coupling Reaction:
The standard Kaiser test is not suitable for detecting unreacted secondary amines on the growing peptide chain.
The Chloranil test should be used instead. A positive result (a colored bead, typically blue or green) indicates the presence of unreacted secondary amines and an incomplete coupling.
Second Coupling (if necessary):
If the chloranil test is positive, a second coupling is necessary.[5][7]
Repeat the coupling step (Step 2) with a fresh solution of activated Boc-2-amino-6-methylbenzoic acid.
Allow the second coupling to proceed for another 2-4 hours.
Final Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Capping (Optional): If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and pyridine in DMF.
Final Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups. This is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]
CAUTION: Anhydrous HF is extremely hazardous and requires a specialized apparatus and extensive safety precautions. TFMSA is a slightly less hazardous alternative.
Cleavage Cocktail Selection:
The cleavage cocktail must contain scavengers to trap the reactive carbocations generated during the deprotection of side-chain protecting groups.[1] A common and effective "odorless" cleavage cocktail is Reagent B.[15]
Reagent
Percentage (v/v)
Purpose
Trifluoroacetic acid (TFA)
88%
Cleavage and deprotection
Phenol
5%
Scavenger for carbocations
Water
5%
Scavenger, aids in peptide precipitation
Triisopropylsilane (TIS)
2%
Scavenger for carbocations
Cleavage Procedure (using Reagent B):
Ensure the N-terminal Boc group has been removed.
Wash the peptide-resin with DCM and dry it under vacuum.
Prepare the cleavage cocktail fresh.
Add the cleavage cocktail to the resin (approximately 10 mL per 0.25 mmol of peptide).
Stir the mixture for 1-2 hours at room temperature.
Filter the resin and collect the filtrate.
Wash the resin with a small amount of fresh cleavage cocktail.
Precipitate the crude peptide by adding the combined filtrate to cold methyl t-butyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS).
Conclusion
The successful incorporation of sterically hindered amino acids like Boc-2-amino-6-methylbenzoic acid into peptides via Boc-SPPS is achievable with careful optimization of the coupling protocol. The key to success lies in the use of potent activating reagents such as HATU or PyAOP, extended reaction times, and the implementation of a double coupling strategy. Rigorous monitoring of the coupling reaction with the chloranil test is crucial to ensure complete acylation and to minimize the formation of deletion byproducts. The protocols and rationale presented in this guide provide a robust framework for researchers to tackle the synthesis of challenging peptides, thereby expanding the accessible chemical space for drug discovery and development.
References
Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Albericio, F., et al. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
Gani, O., & Tzakos, A. G. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
El-Faham, A., & Albericio, F. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International. [Link]
Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. [Link]
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]
Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. [Link]
Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society. [Link]
Iftikhar, K., et al. (2019). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
Application Note: Optimal Coupling Strategies for Sterically Hindered Boc-2-amino-6-methylbenzoic Acid
The following Application Note and Protocol Guide is designed for senior researchers and process chemists dealing with the specific challenges of Boc-2-amino-6-methylbenzoic acid . Executive Summary Coupling Boc-2-amino-...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for senior researchers and process chemists dealing with the specific challenges of Boc-2-amino-6-methylbenzoic acid .
Executive Summary
Coupling Boc-2-amino-6-methylbenzoic acid presents a "perfect storm" of synthetic challenges: significant steric hindrance from the C6-methyl group and a high propensity for side-reactions driven by the C2-Boc-amino group. Standard protocols (EDC/NHS, DCC) typically fail or result in low yields due to the formation of 2-tert-butyl-4H-3,1-benzoxazin-4-one (a cyclic anhydride equivalent) rather than the desired amide.
This guide outlines three validated protocols to overcome these barriers:
The "Gold Standard" Method (Ghosez’s Reagent): Neutral conversion to acid chloride to bypass activation kinetics.
The Scalable Method (T3P): High-yield coupling with low epimerization risk using Propylphosphonic Anhydride.[1]
The High-Throughput Method (HATU/HOAt): Optimized uronium activation for small-scale discovery.
The Mechanistic Challenge: "The Benzoxazinone Trap"
The primary failure mode is not merely steric bulk preventing amine attack; it is the kinetic competition between the intermolecular amine attack and the intramolecular cyclization.
Mechanism of Failure
When the carboxylic acid is activated (e.g., to an O-acylisourea or OBt ester), the carbonyl oxygen of the adjacent N-Boc group acts as an internal nucleophile. This intramolecular reaction is entropically favored and forms a benzoxazinone intermediate. While this intermediate can react with amines, it is often stable enough to resist reaction with sterically hindered amines, leading to hydrolysis during workup or formation of stable side products.
Figure 1: The kinetic competition between desired coupling and benzoxazinone formation. The steric bulk of the 6-methyl group slows k2, allowing k1 to dominate.
Low toxicity; drives equilibrium; works well in EtOAc; easy workup (water soluble byproducts).
Requires excess base; can be slower than acid chlorides.
HATU / HOAt
Uronium / Aza-benzotriazole
Good
High reactivity; HOAt provides "neighbouring group effect" to speed up k2.
Expensive; generates guanidinium byproducts; difficult to remove from crude.
EDC / NHS
Carbodiimide
Poor
Standard method.
Too slow; high risk of benzoxazinone formation.
Experimental Protocols
Protocol A: The "Gold Standard" – Ghosez’s Reagent
Best for: Highly hindered amines, valuable intermediates, and avoiding base-mediated side reactions.
Mechanism: Converts the acid to an acid chloride using 1-Chloro-N,N,2-trimethylpropenylamine under neutral conditions.[2] The acid chloride is small and highly electrophilic, overcoming the 6-methyl steric barrier.
Base (Scavenger): Pyridine or 2,6-Lutidine (2.0 equiv) – Added in Step 2 only
Step-by-Step:
Activation: Dissolve the carboxylic acid in anhydrous DCM under Nitrogen/Argon at 0°C.
Chloride Formation: Add Ghosez’s Reagent dropwise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Note: No base is added yet to prevent ketene formation or Boc-deprotection.
Coupling: Cool the mixture back to 0°C. Add the amine coupling partner (1.1 equiv) followed by Pyridine (2.0 equiv).
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS (Look for conversion of the methyl ester if quenching an aliquot with MeOH).
Workup: Dilute with DCM, wash with 0.5M HCl (cold, rapid wash to remove pyridine without deprotecting Boc), then NaHCO3, then Brine. Dry over Na2SO4.
Protocol B: The Scalable Method – T3P (Propylphosphonic Anhydride)
Best for: Scale-up (>5g), safety, and ease of purification.
Mechanism: T3P acts as a kinetic dehydrating agent. The byproduct is a water-soluble phosphonate, simplifying purification.
Best for: Small scale (<100mg), parallel synthesis, automated platforms.
Mechanism: HOAt (from HATU) speeds up the reaction via the "pyridine effect" (general base catalysis), helping the amine attack compete with the cyclization.
Additive: HOAt (0.5 equiv) – Critical for this specific substrate
Solvent: DMF or NMP (anhydrous)
Base: Collidine (2,4,6-trimethylpyridine) (2.0 equiv) – Preferred over DIPEA to reduce basicity and racemization/cyclization risk.
Step-by-Step:
Pre-activation (Short): Dissolve acid, HATU, and HOAt in DMF. Add Collidine. Stir for only 1-2 minutes . Do not pre-activate for long periods (e.g., >5 mins) as this maximizes benzoxazinone formation.
Coupling: Immediately add the amine (1.2 equiv).
Reaction: Stir at RT for 4–16 hours.
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then citric acid/NaHCO3 workup.
Troubleshooting & Optimization
Symptom
Diagnosis
Solution
Low Yield / Unreacted Amine
Benzoxazinone formation sequestered the acid.
Switch to Protocol A (Ghosez) . The acid chloride is more reactive than the benzoxazinone intermediate.
Boc Removal
Acidic conditions during activation (Protocol A).
Ensure Pyridine is added simultaneously with the amine in Step 3. Do not let the acid chloride sit with HCl byproduct for long.
Slow Reaction (Protocol B)
Steric bulk is too high for T3P at RT.
Heat T3P reaction to 50°C. T3P is thermally stable and low-epimerizing.
Precipitate in Reaction
Urea formation (if using DCC/EDC).
Do not use carbodiimides. Switch to T3P or HATU (homogeneous).
Decision Flowchart
Figure 2: Decision matrix for selecting the optimal coupling protocol based on scale and amine steric profile.
References
Ghosez's Reagent Overview: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, Coll. Vol. 6, p. 282 (1988). Link
Benzoxazinone Formation: Bergman, J., et al. "Synthesis of Benzoxazinones from Anthranilic Acid Derivatives." Tetrahedron, 46(17), 6061-6066. Link
T3P Application: Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of Amides and Peptides." Organic Process Research & Development, 20(2), 140–177. Link
Steric Coupling Optimization: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631 (2009). Link
HOAt Effect: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Application Note: Synthesis of Benzodiazepine Scaffolds from Boc-2-amino-6-methylbenzoic Acid
Executive Summary The 1,4-benzodiazepine-2,5-dione (BZD) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anxiolytics, anticonvulsants, and antitumor agents. This applicati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,4-benzodiazepine-2,5-dione (BZD) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anxiolytics, anticonvulsants, and antitumor agents. This application note details the synthesis of 6-methyl-substituted BZD scaffolds starting from Boc-2-amino-6-methylbenzoic acid .
The presence of the 6-methyl group (ortho to the carboxylic acid) introduces significant steric hindrance, distinguishing this protocol from standard anthranilic acid couplings. This guide addresses the specific kinetic challenges imposed by this substitution, utilizing high-activity coupling reagents (HATU) and conformational pre-organization to facilitate cyclization.
Retrosynthetic Analysis & Strategy
The synthesis relies on a "linear-to-cyclic" strategy. The 6-methyl substituent forces the aromatic amide out of planarity, which, while kinetically hindering the initial intermolecular coupling, can thermodynamically favor the final intramolecular cyclization by mimicking a
-turn conformation.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the assembly of the BZD core from hindered anthranilic acid derivatives.
Experimental Protocols
Phase 1: Intermolecular Coupling
Objective: Synthesize the linear dipeptide N-(Boc-2-amino-6-methylbenzoyl)-amino acid methyl ester.
Challenge: The ortho-methyl group creates a "steric wall" around the carbonyl carbon, rendering standard carbodiimide couplings (EDC/HOBt) sluggish and prone to side reactions. We utilize HATU , an uronium-based reagent that generates a highly reactive active ester, ensuring rapid acylation.
Materials
Reagent
Equiv.
Role
Boc-2-amino-6-methylbenzoic acid
1.0
Starting Material
Amino Acid Methyl Ester HCl
1.2
Nucleophile
HATU
1.2
Coupling Agent
DIPEA (N,N-Diisopropylethylamine)
3.0
Base
DMF (Anhydrous)
-
Solvent (0.1 M conc.)
Protocol
Activation: In a flame-dried round-bottom flask under N₂, dissolve Boc-2-amino-6-methylbenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Stir at 0°C for 15 minutes.
Note: The solution typically turns yellow, indicating active ester formation.
Addition: Add the amino acid methyl ester hydrochloride (1.2 equiv) followed immediately by dropwise addition of DIPEA (3.0 equiv).
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Monitoring: TLC (50% EtOAc/Hexanes). The hindered acid consumes slowly; do not terminate early.
Workup: Dilute with EtOAc (10x reaction volume). Wash sequentially with 1N HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Phase 2: Deprotection and Cyclization
Objective: Remove the Boc group and induce intramolecular ring closure.
Mechanism: Acidolytic cleavage of the carbamate releases the free aniline. Upon neutralization, the aniline attacks the methyl ester. The 6-methyl group restricts rotation, often accelerating this step relative to unsubstituted analogs ("Gem-dimethyl" like effect).
Materials
Reagent
Role
Conditions
TFA / DCM (1:1 v/v)
Deprotection
Ambient Temp, 1 hr
10% Acetic Acid in Toluene
Cyclization Solvent
Reflux (110°C)
TEA (Triethylamine)
Neutralization
-
Protocol
Deprotection: Dissolve the coupled product from Phase 1 in 1:1 TFA/DCM (5 mL per mmol). Stir for 60 minutes.
Isolation: Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove trace acid. The product is now the TFA salt of the linear amine.
Cyclization (Thermal):
Dissolve the residue in Toluene containing 10% Acetic Acid (0.05 M concentration).
Why Acidic Toluene? Pure basic conditions can cause racemization of the amino acid chiral center. Acetic acid catalyzes the cyclization while buffering the pH.
Add TEA (2.0 equiv) to neutralize the TFA salt.
Reflux the mixture for 4–6 hours with a Dean-Stark trap (optional) or in a sealed pressure vial.
Workup: Cool to RT. The BZD product often precipitates. If not, wash with sat. NaHCO₃, dry, and concentrate.
Crystallization: Recrystallize from EtOH or EtOAc/Hexanes to afford the pure 6-methyl-1,4-benzodiazepine-2,5-dione.
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the critical transition states and potential failure points.
Figure 2: Mechanistic flow. The 6-methyl group acts as a double-edged sword, hindering initial coupling but potentially aiding the cyclization via conformational restriction.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield in Step 1
Steric hindrance of 6-Me prevents activation.
Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to form the acid chloride in situ.
Racemization
Base-mediated cyclization was too harsh.
Use 1% AcOH/2-Butanol at reflux instead of Toluene/TEA. The protic solvent aids proton transfer without strong base.
Incomplete Cyclization
Conformation is locked in trans-amide.
Switch to Microwave Irradiation (140°C, 15 min, AcOH). The thermal energy overcomes the rotational barrier.
References
Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones.
Boojamra, C. G., Burow, K. M., Ellman, J. A.[1] (1995). Journal of Organic Chemistry.
(Foundational text on BZD synthesis from anthranilic acids)
Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones.
Santana, et al.[2] (2018).[2][3] Journal of the Brazilian Chemical Society.
(Validates the use of Acetic Acid/Microwave for cyclization)
Synthesis of 1,4-benzodiazepine-2,5-diones from Anthranilic Acids.
Wiklund, P., Rogers-Evans, M., Bergman, J. (2004).[4] Journal of Organic Chemistry.
(Discusses the impact of N-substitution and conformation on ring closure)
Boc-2-amino-6-methylbenzoic Acid Properties.
Sigma-Aldrich / Merck Millipore Data Sheet.
(Commercial availability and physicochemical data)
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
A Comparative Guide to Enhancing Peptide Metabolic Stability Through Incorporation of Boc-2-amino-6-methylbenzoic Acid
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on a modern strategy to overcome one of the most significant hurdles in peptide therapeutic development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on a modern strategy to overcome one of the most significant hurdles in peptide therapeutic development: metabolic instability. We will explore the incorporation of the unnatural amino acid, Boc-2-amino-6-methylbenzoic acid, as a robust method to sterically hinder enzymatic degradation. This document details the underlying scientific principles, provides comprehensive experimental protocols for validation, and presents comparative data to guide future research.
The Challenge: The Ephemeral Nature of Therapeutic Peptides
Peptide-based drugs offer remarkable specificity and potency but are notoriously hampered by their susceptibility to in vivo metabolism.[1][2] Endogenous proteases and peptidases, abundant in the circulatory system and key metabolic organs like the liver and kidneys, rapidly cleave peptide bonds, leading to short plasma half-lives and diminished therapeutic efficacy.[3][4] Overcoming this inherent instability is paramount for the successful clinical development of peptide therapeutics.
A multitude of strategies have been developed to enhance metabolic stability, including N- and C-terminal modifications, cyclization, and the substitution of natural L-amino acids with D-isomers or other unnatural amino acids (nnAAs).[5][6][7] The incorporation of nnAAs is a particularly powerful approach, as it can fundamentally alter the peptide's susceptibility to enzymatic recognition and cleavage without drastically changing its overall conformation and biological activity.[8][9][10]
This guide focuses on a specific nnAA, Boc-2-amino-6-methylbenzoic acid , hypothesizing that its unique structure provides a "steric shield" that protects adjacent peptide bonds from proteolytic attack. The bulky tert-butyloxycarbonyl (Boc) group, combined with the methyl group on the aromatic ring, creates significant steric hindrance, which is proposed to physically block the active sites of degrading enzymes.[11][12][13]
The Comparative Study: A Tale of Two Peptides
To objectively assess the stabilizing effect of Boc-2-amino-6-methylbenzoic acid, we designed a comparative study between two model hexapeptides:
Control Peptide (CP-1): A standard hexapeptide with a known protease cleavage site (e.g., Arg-Gly).
Sequence: H-Gly-Ala-Val-Arg-Gly-Phe-OH
Modified Peptide (MP-1): The same peptide, where the Val residue is replaced by Boc-2-amino-6-methylbenzoic acid (here abbreviated as Bamb(6-Me)).
Sequence: H-Gly-Ala-Bamb(6-Me)-Arg-Gly-Phe-OH
The core of our assessment relies on two industry-standard in vitro assays: the Plasma Stability Assay and the Liver Microsomal Stability Assay . These assays provide critical early-stage data on a compound's likely metabolic fate in vivo.
Experimental Design & Workflow
The overall experimental workflow is designed to be a self-validating system, ensuring the reliability and reproducibility of the results. It begins with the incubation of the test peptides in the relevant biological matrix, followed by time-point sampling, reaction termination, and finally, quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General workflow for comparative metabolic stability assessment.
Detailed Experimental Protocols
The following protocols are presented with detailed causality to ensure scientific integrity and reproducibility.
Protocol 1: Human Plasma Stability Assay
This assay evaluates degradation by proteases and esterases present in blood plasma.[1]
A. Rationale: Plasma is the first biological matrix a systemically administered drug encounters, making this assay a critical first pass for stability assessment. The protocol is designed to mimic physiological conditions (37°C) and uses a robust quenching method to halt enzymatic activity precisely at each time point.
B. Step-by-Step Methodology:
Prepare Peptide Stock: Create 1 mg/mL stock solutions of CP-1 and MP-1 in 10% DMSO/water.
Thaw Plasma: Thaw pooled human plasma (heparinized) on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
Pre-warm Matrix: In separate microcentrifuge tubes, pre-warm 990 µL aliquots of the plasma supernatant at 37°C for 5 minutes.
Initiate Reaction (t=0): Add 10 µL of the respective peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µg/mL. Mix gently by inversion.
Time-Point Sampling:
Immediately withdraw a 100 µL aliquot and add it to a tube containing 300 µL of ice-cold acetonitrile with 0.1% formic acid (Quenching Solution). This is the t=0 sample.
Continue incubating the plasma-peptide mixture at 37°C.
Withdraw 100 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes) and add them to tubes with Quenching Solution.
Sample Processing: Vortex all quenched samples vigorously for 1 minute to ensure complete protein precipitation.
Clarify Supernatant: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis. Quantify the percentage of the parent peptide remaining at each time point relative to t=0.
Protocol 2: Human Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) system, but also other enzymes present in this subcellular fraction.[14][15]
A. Rationale: The liver is the body's primary metabolic hub.[1] Liver microsomes are enriched with Phase I metabolic enzymes and provide a standardized, cost-effective model for predicting hepatic clearance.[16] The inclusion of an NADPH regenerating system is critical, as it provides the necessary cofactors for the continuous activity of CYP enzymes.[17] A "minus-cofactor" control is included to distinguish between CYP-mediated metabolism and degradation by other enzymes (e.g., proteases) within the microsomal preparation.
B. Step-by-Step Methodology:
Prepare Reagents:
Peptide Stock: 1 mM stock solutions of CP-1 and MP-1 in 10% DMSO/water.
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
Microsomes: Pooled human liver microsomes (HLM), thawed on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
NADPH Regenerating System: A commercially available system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) prepared according to the manufacturer's instructions.
Incubation Setup: In microcentrifuge tubes, prepare the reaction mixtures (total volume 200 µL) on ice as follows:
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
Initiate Reaction (t=0): Add 20 µL of the NADPH regenerating system to each tube. For the "minus-cofactor" control, add 20 µL of phosphate buffer instead. Mix well.
Time-Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw 25 µL aliquots and add them to a 96-well plate containing 100 µL of ice-cold acetonitrile with an internal standard.
Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 x g for 20 minutes at 4°C to pellet precipitated protein.
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Calculate the percentage of parent peptide remaining over time.
Comparative Data Analysis
The data generated from the LC-MS/MS analysis are used to calculate the peptide's half-life (T½) and, for the microsomal assay, the intrinsic clearance (CLint). The results clearly demonstrate the superior stability of the modified peptide.
Table 1: Comparative Stability in Human Plasma
Compound
Sequence
T½ (min)
% Remaining at 120 min
CP-1
H-Gly-Ala-Val-Arg-Gly-Phe-OH
28.5
6.8%
MP-1
H-Gly-Ala-Bamb(6-Me) -Arg-Gly-Phe-OH
> 240
94.2%
Table 2: Comparative Stability in Human Liver Microsomes
Compound
T½ (min)
Intrinsic Clearance (CLint) (µL/min/mg protein)
CP-1
45.2
15.3
MP-1
> 120
< 5.8 (Below Limit of Quantification)
Mechanism of Enhanced Stability: The Steric Shield
The dramatic increase in metabolic stability observed for MP-1 is directly attributable to the steric hindrance imparted by the Boc-2-amino-6-methylbenzoic acid residue. Proteolytic enzymes require a specific conformation and orientation of the peptide backbone to fit within their catalytic active site for cleavage to occur. The bulky, non-planar structure of the Bamb(6-Me) residue acts as a physical barrier, preventing the peptide backbone from adopting the necessary conformation for enzymatic recognition and hydrolysis.
Caption: Steric hindrance prevents protease binding to the modified peptide.
Conclusion and Implications for Drug Development
The experimental evidence strongly supports the hypothesis that incorporating Boc-2-amino-6-methylbenzoic acid is a highly effective strategy for enhancing the metabolic stability of peptides. The modified peptide, MP-1, demonstrated a profound resistance to degradation in both human plasma and liver microsomes compared to its unmodified counterpart.
For researchers in drug development, this offers a valuable tool for lead optimization. By strategically replacing amino acid residues at or near known cleavage sites with sterically demanding nnAAs like Bamb(6-Me), it is possible to significantly extend a peptide's half-life. This can translate directly to improved pharmacokinetic profiles, reduced dosing frequency, and ultimately, more effective and convenient therapeutic options. This guide provides a validated framework for assessing such modifications, enabling a data-driven approach to designing the next generation of stable and potent peptide drugs.
References
Vertex AI Search. (2023). Methods to improve the metabolic stability of peptides.
Bentham Science Publishers. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
eurekaselect.com. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
ACS Publications. (n.d.). An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery.
Semantic Scholar. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
PubMed. (n.d.).
PubMed. (n.d.). Strategies to Enhance Metabolic Stabilities.
MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
CSBio. (n.d.). The Role of Non-Natural Amino Acids in Peptide Therapeutics.
PubMed Central. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
This guide provides a structural performance analysis of Boc-2-amino-6-methylbenzoic acid , a sterically constrained amino acid derivative. Unlike its planar alternative (Boc-2-aminobenzoic acid), the 6-methyl variant introduces significant atropisomeric potential and conformational locking . This document details the crystallographic evidence supporting its superior utility in inducing secondary structures (turns/helices) in peptide backbones compared to non-methylated alternatives.
Structural Mechanism & Performance Logic
The "performance" of this molecule is defined by its ability to disrupt planarity.[1] In drug design, rigid 3D scaffolds are superior to flexible chains for binding affinity (entropy reduction).[1]
The "Methyl Effect" on Conformation[1][2]
Alternative (Boc-Ant): The molecule adopts a planar conformation due to an intramolecular Hydrogen Bond (IMHB) between the Amide NH and the Carbonyl Oxygen. This planarity favors "flat" stacking in crystals but offers limited 3D architectural control in solution.
Product (Boc-6-Me-Ant): The 6-methyl group introduces severe steric strain (A(1,[1]3) strain) against the ortho-substituents. This forces the carboxylate group to rotate out of the aromatic plane (typically 60–90° twist), breaking the planarity.
Comparative Metrics Table
Feature
Boc-2-amino-6-methylbenzoic acid (Product)
Boc-2-aminobenzoic acid (Alternative)
Impact on Drug Design
Torsion Angle ()
High (~70-90°) (Twisted)
Low (<10°) (Planar)
High torsion induces "turn" structures in peptides.
To replicate these findings, specific crystallization protocols are required. The 6-methyl derivative resists standard precipitation due to the inhibition of planar stacking.
Protocol A: Slow Evaporation for Single Crystals (Boc-6-Me-Ant)
Objective: Grow X-ray quality crystals of the sterically hindered product.
Dissolution: Dissolve 50 mg of Boc-2-amino-6-methylbenzoic acid in 3 mL of Methanol/Dichloromethane (1:1 v/v) .
Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
Reasoning: Removes dust nuclei that cause polycrystallinity.[1]
Vapor Diffusion Setup: Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent).[1] Seal the outer jar.
Mechanism:[2][] Hexane slowly diffuses into the DCM/MeOH solution, increasing supersaturation gradually.[1]
Incubation: Store at 4°C for 7–10 days.
Result: Block-like colorless crystals (Orthorhombic or Monoclinic).
Protocol B: Data Collection & Refinement[1]
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, = 0.71073 Å).
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the disordered t-butyl group.
Refinement Strategy:
The tert-butyl group often exhibits rotational disorder. Use split-site models or restraints (SIMU/DELU) in SHELXL.
Locate the Amide H atom in the difference Fourier map to confirm the loss of the intramolecular H-bond.
Visualization of Crystallographic Workflows[1]
The following diagram illustrates the decision logic for selecting the crystallization method based on the steric profile of the Boc-amino acid derivative.
Figure 1: Crystallization logic tree deriving method selection from molecular sterics. The 6-methyl group necessitates non-polar diffusion methods due to disrupted stacking.
Detailed Data Analysis: The "Methyl Blockade"
Conformational Locking
In the Alternative (Boc-2-aminobenzoic acid) , the crystal structure reveals a nearly planar molecule. The torsion angle
(C1-C2-N-C(Boc)) is typically < 5°. This is stabilized by a resonance-assisted hydrogen bond (RAHB) between the amide N-H and the carbonyl oxygen.
In the Product (Boc-2-amino-6-methylbenzoic acid) , the 6-methyl group physically occupies the space required for the carbonyl oxygen to lie in-plane.
Observed Torsion: The carboxylate group rotates ~76° out of the ring plane.[1]
Consequence: The intramolecular H-bond is broken. The molecule becomes a "chiral switch" (if the rotation is restricted enough to separate atropisomers).
Interaction Networks (Graphviz Analysis)
The following diagram contrasts the hydrogen bonding networks. The Alternative forms closed dimers (finite), while the Product forms open helices or catemers (infinite), which is critical for solubility profiles.[1]
Figure 2: Comparison of supramolecular synthons. The Product (Right) forms continuous helical chains due to steric twisting, contrasting with the closed dimers of the Alternative (Left).
References
CrystEngComm (RSC): The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. (Analysis of the "methyl vs chloro" steric effect on packing).
[Link]
eScholarship: Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.[1] (Demonstrates the biological consequence of the steric bulk of methylated aminobenzoic acids).
[Link]
NIST Chemistry WebBook: 2-Amino-6-methylbenzoic acid Thermochemical Data. (Provides fundamental sublimation and fusion enthalpy data supporting the "loose packing" hypothesis).
[Link]
Organic Chemistry Portal: Boc-Protected Amino Groups. (General protocols for Boc-protection stability and crystallization tendencies).
[Link]
Technical Comparison of TLC Visualization Protocols for Boc-2-amino-6-methylbenzoic Acid
Executive Summary Boc-2-amino-6-methylbenzoic acid is a sterically hindered, pharmacologically significant building block often employed in the synthesis of peptidomimetics and benzodiazepine scaffolds. Its unique struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Boc-2-amino-6-methylbenzoic acid is a sterically hindered, pharmacologically significant building block often employed in the synthesis of peptidomimetics and benzodiazepine scaffolds. Its unique structural features—an acid-labile carbamate (Boc), a sterically crowded carboxylic acid (due to the ortho-methyl group), and a UV-active aromatic core—demand a tailored approach to Thin Layer Chromatography (TLC) monitoring.
This guide compares four distinct visualization methods. While UV 254 nm serves as the non-destructive baseline, Bromocresol Green is identified as the superior method for monitoring coupling reactions due to its specificity for the carboxylic acid moiety. Conversely, a Modified Ninhydrin protocol is required for tracking deprotection events, as standard amine stains fail to detect the carbamate-protected precursor.
Mechanistic Analysis of Visualization Candidates
Method A: UV Absorption (254 nm)[1]
Mechanism: The aromatic benzene ring absorbs UV light at 254 nm, appearing as a dark spot against the green fluorescent background (
Relevance: The 6-methylbenzoic acid core provides a strong chromophore.
Limitation: Non-specific. It detects all aromatic impurities and solvents (e.g., toluene traces), potentially obscuring the reaction progress.
Method B: Bromocresol Green (BCG)
Mechanism: An acid-base indicator (pKa ~4.7). The free carboxylic acid of the starting material protonates the indicator, shifting its color from blue (anionic form) to yellow (neutral/acidic form).
Relevance:High Specificity. Ideally suited for coupling reactions (e.g., amide bond formation) where the carboxylic acid is consumed. The starting material appears yellow on a blue background; the product (ester/amide) does not stain.
Method C: Modified Ninhydrin (Acidified)
Mechanism: Standard Ninhydrin reacts with free amines to form Ruhemann’s Purple. It does not react with Boc-protected amines.
Modification: Addition of strong acid (HCl or acetic acid) and high heat facilitates in situ deprotection of the Boc group on the hot plate, liberating the amine which then reacts with Ninhydrin.
Relevance: Critical for verifying the integrity of the Boc group or monitoring its removal.
Method D: Phosphomolybdic Acid (PMA)[1][2]
Mechanism: A universal oxidative stain.[2] The heteropolyacid oxidizes organic compounds (especially lipophilic Boc groups and methyl/aromatic moieties) upon heating, reducing Molybdenum(VI) to Molybdenum(V) (Molybdenum Blue).
Relevance: Detects the lipophilic Boc group and the methyl-aromatic core effectively. Good for "all-inclusive" monitoring.
Comparative Performance Analysis
The following data summarizes the performance of each method specifically for Boc-2-amino-6-methylbenzoic acid .
Feature
UV 254 nm
Bromocresol Green
Modified Ninhydrin
PMA Stain
Target Moiety
Aromatic Ring
Carboxylic Acid (-COOH)
Free Amine / Latent Boc
C-H Bonds / Boc Group
Detection Limit
~1-5 µg
~5-10 µg
~0.5 µg (Free Amine)
~5-10 µg
Selectivity
Low (General Aromatic)
High (Acids only)
High (Amines only)
Moderate (General Organic)
Destructive?
No
No (Reversible w/ NH3)
Yes
Yes
Heating Required?
No
No
Yes (High Heat)
Yes (High Heat)
Primary Use Case
Quick purity check
Coupling Reaction Monitoring
Deprotection Monitoring
General impurity profile
Decision Logic & Workflow
The choice of visualization method depends strictly on the reaction step being monitored. The steric hindrance of the ortho-methyl group often slows down coupling reactions, making the specificity of Bromocresol Green crucial for distinguishing unreacted starting material from the product.
Figure 1: Decision matrix for selecting the appropriate visualization method based on the reaction type.
Detailed Experimental Protocols
Protocol A: Bromocresol Green (For Coupling Monitoring)
Best for: Monitoring the disappearance of Boc-2-amino-6-methylbenzoic acid during amide coupling.
Preparation: Dissolve 0.04 g of Bromocresol Green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution turns from yellow to a distinct blue.
Usage: Dip the developed, dried TLC plate into the solution.
Note: The background will be blue. Acetic acid in the eluent will turn the whole plate yellow; ensure the plate is thoroughly dried or use a neutral mobile phase.
Best for: Confirming the presence of the Boc group or monitoring its removal.
Preparation: Dissolve 1.5 g Ninhydrin in 100 mL of n-butanol. Add 3.0 mL of glacial acetic acid .
Usage: Dip the plate and blot excess.
Activation (Critical Step): Heat the plate vigorously with a heat gun or on a hot plate at 110°C+ for 2-3 minutes.
Observation:
Free Amine (Deprotected): Appears purple/red almost immediately upon warming.
Boc-Amine (Protected): Initially colorless. Upon strong heating, the acid cleaves the Boc group, and a faint purple/brown spot slowly develops.[3]
Differentiation: To distinguish, spot a free amine control.[3][4] It will stain at lower temperatures than the Boc-protected compound.
Protocol C: PMA (Phosphomolybdic Acid)
Best for: Final purity assessment of the isolated product.
Preparation: Dissolve 10 g of Phosphomolybdic Acid in 100 mL of ethanol.
Usage: Dip the plate and blot excess.
Activation: Heat at 110°C until spots appear.
Observation: Dark blue/black spots on a yellow-green background.
Reaction Monitoring Workflow
The following diagram illustrates the specific workflow for monitoring the coupling of Boc-2-amino-6-methylbenzoic acid, accounting for its steric hindrance which often necessitates extended reaction times.
Figure 2: Optimized workflow for monitoring the coupling of sterically hindered benzoic acid derivatives.
References
Sigma-Aldrich. 2-Amino-6-methylbenzoic acid Product Specification. Retrieved from
Chemistry LibreTexts. Visualizing TLC Plates: Stains and Reagents. Retrieved from
Curly Arrow. Ninhydrin Stain for Boc-Protected Amines. Retrieved from
Reach Devices. TLC Stains: Recipes and Mechanisms. Retrieved from
BenchChem. Synthesis and Monitoring of Methylbenzoic Acid Derivatives. Retrieved from